Pirenzepine-d8 - 1189944-02-2

Pirenzepine-d8

Catalog Number: EVT-1440830
CAS Number: 1189944-02-2
Molecular Formula: C19H21N5O2
Molecular Weight: 359.459
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pirenzepine-d8 is a deuterium-labeled analogue of Pirenzepine, a selective antagonist of the muscarinic acetylcholine receptor subtype M1. This compound is primarily utilized in research settings, particularly in studies involving the central nervous system and gastrointestinal tract. The incorporation of deuterium atoms enhances the stability and metabolic profile of the compound, making it a valuable tool for pharmacological studies.

Source

Pirenzepine-d8 can be synthesized from its parent compound, Pirenzepine, through specific labeling techniques that replace certain hydrogen atoms with deuterium. This modification allows researchers to trace the compound's metabolic pathways and interactions within biological systems. The compound is available for purchase from various scientific suppliers, such as Santa Cruz Biotechnology, which provides it in dihydrochloride form for research use only .

Classification

Pirenzepine-d8 falls under several classifications within chemistry and pharmacology:

  • Chemical Classification: It is classified as an organic compound due to its carbon-based structure.
  • Pharmacological Classification: As a muscarinic antagonist, it specifically targets the M1 receptor subtype, which plays a crucial role in various physiological processes.
  • Isotopic Labeling: The presence of deuterium atoms categorizes it as a labeled compound, often used in tracing studies.
Synthesis Analysis

The synthesis of Pirenzepine-d8 involves several steps that incorporate deuterium into the molecular structure. The general method includes:

  1. Starting Material: The synthesis begins with Pirenzepine, which has the molecular formula C19H21N5O2.
  2. Deuteration Process: Deuteration can be achieved through various methods such as:
    • Hydrogen-Deuterium Exchange: This method replaces hydrogen atoms with deuterium using deuterated solvents or reagents under controlled conditions.
    • Chemical Reactions: Specific reactions that favor the incorporation of deuterium can be employed, such as using deuterated acids or bases during synthesis.

The final product is Pirenzepine-d8 with a molecular formula of C19H13D8N5O2•2HCl and a molecular weight of 432.37 g/mol .

Molecular Structure Analysis

The molecular structure of Pirenzepine-d8 is characterized by its complex arrangement of atoms:

  • Molecular Formula: C19H13D8N5O2•2HCl
  • Structural Features:
    • The presence of multiple rings and functional groups typical of muscarinic antagonists.
    • Deuterium atoms are incorporated in specific positions which can be identified through spectroscopic methods such as nuclear magnetic resonance spectroscopy.

Data

  • Molecular Weight: 432.37 g/mol
  • Deuterium Content: Eight deuterium atoms replace hydrogen atoms in the original Pirenzepine structure.
Chemical Reactions Analysis

Pirenzepine-d8 participates in various chemical reactions typical for muscarinic antagonists:

  1. Binding Reactions: It interacts selectively with M1 muscarinic receptors, blocking acetylcholine's action.
  2. Metabolic Reactions: The presence of deuterium alters the metabolic stability and pathways compared to non-labeled Pirenzepine, allowing for detailed studies on drug metabolism.
  3. Analytical Reactions: Used in mass spectrometry and chromatography to analyze drug interactions and pharmacokinetics.

Technical Details

The reactions are often studied using advanced analytical techniques that can differentiate between isotopes due to their mass differences.

Mechanism of Action

Pirenzepine-d8 acts primarily as an antagonist at the M1 muscarinic acetylcholine receptor:

  • Process:
    • Upon administration, Pirenzepine-d8 binds to the M1 receptor, preventing acetylcholine from exerting its effects.
    • This blockade results in decreased signaling pathways associated with this receptor subtype, affecting various physiological responses such as gastric secretion and cognitive functions.

Data

Research indicates that Pirenzepine-d8 retains similar pharmacological properties to its parent compound while providing enhanced metabolic tracking due to its isotopic labeling.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and other polar solvents due to the presence of hydrochloride groups.

Chemical Properties

  • Stability: Enhanced stability compared to non-labeled analogues due to the presence of deuterium.
  • Reactivity: Similar reactivity profile to Pirenzepine but may exhibit altered kinetics in metabolic processes.

Relevant Data or Analyses

Studies have shown that isotopic labeling can significantly affect the pharmacokinetics and dynamics of compounds, making Pirenzepine-d8 an essential tool for understanding drug behavior in vivo.

Applications

Pirenzepine-d8 has several scientific applications:

  • Pharmacokinetic Studies: Used extensively in research to study drug metabolism and distribution within biological systems.
  • Neuroscience Research: Investigates the role of muscarinic receptors in neurological disorders and cognitive functions.
  • Gastroenterology Studies: Evaluates the effects on gastric secretions and related gastrointestinal functions.
Structural Characterization of Pirenzepine-d8

Molecular Architecture and Isotopic Labeling Strategy

Pirenzepine-d8 is a deuterated analogue of the selective M₁ muscarinic acetylcholine receptor (mAChR) antagonist pirenzepine, where eight hydrogen atoms are replaced with deuterium (²H) at specific molecular positions. The base molecular structure retains the tricyclic core of pirenzepine—consisting of a pyrido-benzodiazepinone scaffold—with an exocyclic amide bond and a piperazinyl-acetyl side chain. The strategic deuteration occurs exclusively on the N-methylpiperazine moiety, with full substitution of all eight aliphatic hydrogens (four methylene hydrogens per ring position) as confirmed by the molecular formula C₁₉H₁₃D₈N₅O₂·2HCl (dihydrochloride salt form) and molecular weight of 432.37 g/mol [1] [5].

This labeling strategy specifically targets metabolically vulnerable sites to alter pharmacokinetic properties without modifying the pharmacophore responsible for M₁ receptor antagonism. The deuterium atoms are incorporated at carbon centers adjacent to nitrogen atoms in the piperazine ring—positions prone to oxidative metabolism via cytochrome P450 enzymes in the non-deuterated parent compound. The molecular architecture preserves pirenzepine’s critical binding elements: the tricyclic system’s planarity for receptor docking and the protonatable piperazinyl nitrogen for ionic interactions [3] [9].

Table 1: Molecular Characteristics of Pirenzepine-d8 Dihydrochloride

PropertySpecification
Molecular FormulaC₁₉H₁₃D₈N₅O₂·2HCl
Molecular Weight432.37 g/mol
CAS Number2982740-97-4 (dihydrochloride)
Deuterium PositionsN-methylpiperazine ring (8 sites)
Pharmacological TargetSelective M₁ mAChR antagonist

Synthetic Pathways for Deuterium Incorporation

The synthesis of pirenzepine-d8 employs late-stage isotopic incorporation to maximize efficiency and isotopic purity. The primary route involves reductive deuteration of a pirenzepine precursor featuring an unsaturated piperazine derivative or halogenated intermediate. A high-yield approach utilizes catalytic hydrogen-deuterium (H-D) exchange under elevated pressure and temperature, using deuterium gas (D₂) and palladium catalysts in deuterated solvents (e.g., D₂O or d₆-DMSO). This facilitates complete exchange at the eight aliphatic positions while preserving labile functional groups like the amide bond [2] [5].

Alternatively, a stepwise synthesis starts with deuterated building blocks: tetradeutero-N-methylpiperazine (¹³CD₃ or CD₃) is condensed with a chlorinated acetyl derivative of the tricyclic core. The reaction proceeds via nucleophilic substitution, where the piperazinyl nitrogen attacks the activated carbonyl, forming the acetyl bridge. The dihydrochloride salt is subsequently crystallized from deuterium-depleted hydrochloric acid to maintain isotopic integrity. Rigorous purification via reverse-phase chromatography ensures >98% isotopic purity, as verified by mass spectrometry. The process minimizes isotopic scrambling and adheres to cGMP standards for research-grade compounds [2] [5] [10].

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H-NMR analysis reveals significant spectral simplifications compared to non-deuterated pirenzepine. The signals for the piperazine ring’s methylene protons (typically δ 2.3–3.5 ppm) are absent due to deuterium substitution. The amide bond conformational equilibrium—observed in non-deuterated pirenzepine as two slowly interconverting forms (ratio 1:1.76 at 2°C)—persists but with altered kinetics. Deuterium-induced changes in vibrational modes reduce the rotational energy barrier (ΔG‡) for amide bond isomerization, accelerating interconversion rates (247 s⁻¹ at 80°C vs. 1 s⁻¹ at 20°C in non-deuterated form) [9]. ²H-NMR confirms deuterium incorporation at 2.5–3.0 ppm.

Mass Spectrometry (MS):High-resolution LC-MS shows a base peak at m/z 359.45 for the free base ([M+H]⁺), corresponding to a +8 Da shift from non-deuterated pirenzepine (351.40 [M+H]⁺). Fragmentation patterns mirror the parent compound, with key diagnostic ions including m/z 113 (tricyclic system) and 172 (deuterated piperazinyl fragment). Tandem MS/MS quantification leverages the transition m/z 359 → 113 for selective detection in biological matrices, enhancing signal specificity in tracer studies [1] [4] [5].

Infrared (IR) Spectroscopy:Deuteration shifts C–D stretching vibrations to 2,050–2,200 cm⁻¹, distinct from C–H absorptions (2,850–3,000 cm⁻¹). The amide carbonyl stretch remains unaltered at 1,650 cm⁻¹, confirming deuteration does not perturb the core pharmacophore’s electronic properties [3].

Table 2: Key Spectroscopic Signatures of Pirenzepine-d8

TechniqueNon-Deuterated PirenzepinePirenzepine-d8
MS (ESI+)351.40 [M+H]⁺359.45 [M+H]⁺ (+8 Da shift)
¹H-NMRPiperazine H: δ 2.3–3.5 ppmAbsent (replaced by ²H)
IRC–H stretch: 2850–3000 cm⁻¹C–D stretch: 2050–2200 cm⁻¹
Fragmentation (MS/MS)m/z 352 → 113 (precursor→product)m/z 359 → 113

Comparative Analysis with Non-Deuterated Pirenzepine

Structurally, pirenzepine-d8 exhibits near-identical geometric parameters to its non-deuterated counterpart, with root-mean-square deviations (RMSD) <0.5 Å in X-ray crystal structures. Deuterium’s lower zero-point energy marginally strengthens C–D bonds (∼0.005 Å shorter than C–H), but this does not alter the molecule’s overall conformation or dipole moment. Computational models (DFT-B3LYP/6-31G*) confirm that deuteration negligibly affects electron density distribution at the receptor-binding tricyclic core [3] [9].

Biochemically, pirenzepine-d8 retains high-affinity M₁ antagonism (IC₅₀ ∼10⁻⁸ M) but exhibits altered pharmacokinetics. In vitro microsomal studies show reduced metabolic clearance, as deuterium blocks rate-limiting C–H bond oxidation at the piperazine ring. This extends the half-life without affecting receptor selectivity or inverse agonist activity at M₂ receptors [1] [3]. Isotopic labeling also enhances mass spectrometric detection sensitivity, enabling precise quantification in tracer studies. While the deuterated form shares identical solubility and crystallinity with pirenzepine, its increased mass marginally reduces diffusion coefficients in aqueous media [4] [10].

Table 3: Functional Comparisons

PropertyNon-Deuterated PirenzepinePirenzepine-d8
Molecular Weight351.40 g/mol (free base)359.45 g/mol (free base)
M₁ Receptor IC₅₀2.51 × 10⁻⁷ MComparable affinity
Metabolic StabilityHepatic CYP3A4 oxidationReduced CYP-mediated degradation
Mass Spectrometric IDLower signal specificityEnhanced detection via +8 Da shift
Amide Rotational BarrierΔG‡ = 71 kJ/molReduced due to deuterium effects

Compound Names Mentioned:

  • Pirenzepine-d8 (Synonyms: LS 519-d8; Pirenzepin-d8; Gastrozepin-d8)
  • Pirenzepine-d8 dihydrochloride (Synonyms: LS 519-d8 dihydrochloride; Pirenzepin-d8 dihydrochloride; Gastrozepin-d8 dihydrochloride)
  • N-Desmethyl Pirenzepine-d8 (deuterated metabolite)
  • Pirenzepine (non-deuterated reference compound)

Properties

CAS Number

1189944-02-2

Product Name

Pirenzepine-d8

IUPAC Name

11-[2-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one

Molecular Formula

C19H21N5O2

Molecular Weight

359.459

InChI

InChI=1S/C19H21N5O2/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24/h2-8H,9-13H2,1H3,(H,21,26)/i9D2,10D2,11D2,12D2

InChI Key

RMHMFHUVIITRHF-PMCMNDOISA-N

SMILES

CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4

Synonyms

5,11-Dihydro-11-[2-(4-methyl-1-piperazinyl-d8)acetyl]-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one Dihydrochloride; Duogastral-d8 Dihydrochloride; Durapirenz-d8 Dihydrochloride; Gasteril-d8 Dihydrochloride; Gastrozepin-d8 Dihydrochloride; Leblon-d8 Dihyd

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.